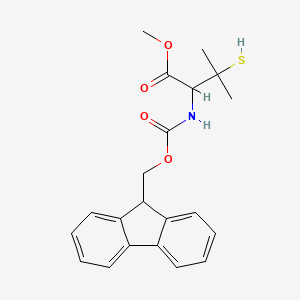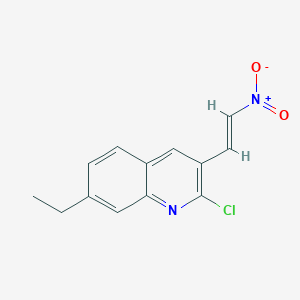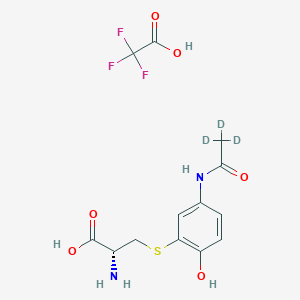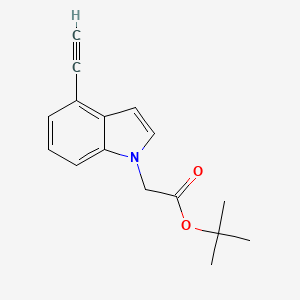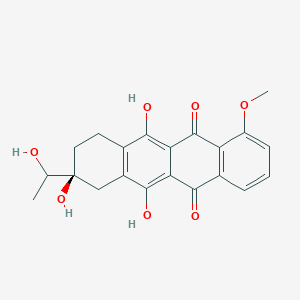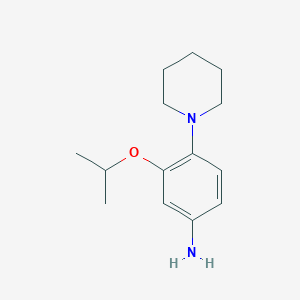
5-Aminobiphenyl-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminobiphenyl-3-carbaldehyde is an organic compound belonging to the biphenyl family, characterized by the presence of an amino group (-NH2) and a formyl group (-CHO) attached to the biphenyl structure
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The synthesis of this compound typically starts with the formation of biphenyl derivatives through coupling reactions such as the Ullmann reaction.
Formylation: The formyl group is introduced using reagents like formic acid or formylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions can replace the amino group with other functional groups, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Nitro Derivatives: Resulting from oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Substituted Biphenyl Derivatives: Resulting from substitution reactions.
科学的研究の応用
5-Aminobiphenyl-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-aminobiphenyl-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can lead to the formation of various biologically active compounds and influence biological processes.
類似化合物との比較
1H-Indole-3-carbaldehyde: Another important compound in the indole family, used in the synthesis of active molecules.
Biphenyl-2-carboxaldehyde: Similar structure but with a different position of the formyl group.
4-Aminobiphenyl-3-carbaldehyde: Similar to 5-aminobiphenyl-3-carbaldehyde but with the amino group at a different position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-amino-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H,14H2 |
InChIキー |
VIKPGQZKUQGRIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



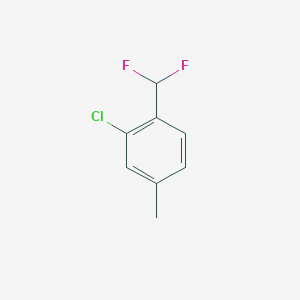
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

